molecular formula C12H10F2N2O2 B6353337 Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1187635-57-9

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6353337
CAS No.: 1187635-57-9
M. Wt: 252.22 g/mol
InChI Key: GAIDJRVZKLFACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the class of pyrazole-3-carboxylate derivatives. Pyrazole derivatives are a pharmacologically important active scaffold possessing a wide spectrum of biological activities . Scientific studies on closely related analogs, particularly other Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, have demonstrated potent anti-inflammatory properties in established pharmacological models such as carrageenan-induced rat paw edema . The presence of the 3,4-difluorophenyl substituent on the pyrazole core is a critical structural feature, as fluorination is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The compound serves as a versatile building block for the synthesis of more complex molecules and is a key intermediate for researchers investigating new therapeutic agents for inflammation-related disorders . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)11-6-10(15-16-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIDJRVZKLFACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2,4-Dioxo-4-(3,4-difluorophenyl)butanoate

The precursor β-keto ester is synthesized via a Claisen condensation between diethyl oxalate and 3,4-difluoroacetophenone. In the presence of sodium ethoxide, the enolate of 3,4-difluoroacetophenone attacks diethyl oxalate, forming ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate:

3,4-Difluoroacetophenone+Diethyl oxalateNaOEtEthyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate\text{3,4-Difluoroacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt}} \text{Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate}

Typical conditions include refluxing in anhydrous ethanol for 6–8 hours, yielding the β-keto ester in 70–85% purity after extraction and solvent removal.

Pyrazole Ring Formation

Cyclization of the β-keto ester with hydrazine hydrate in glacial acetic acid affords the target pyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration:

Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate+Hydrazine hydrateAcOHEthyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate\text{Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate} + \text{Hydrazine hydrate} \xrightarrow{\text{AcOH}} \text{this compound}

Key parameters:

  • Solvent : Glacial acetic acid or ethanol

  • Temperature : 80–100°C

  • Yield : 65–80% after recrystallization

Suzuki-Miyaura Cross-Coupling of Halogenated Pyrazole Intermediates

An alternative approach involves introducing the 3,4-difluorophenyl group via palladium-catalyzed cross-coupling. This method is advantageous when functionalizing pre-formed pyrazole cores.

Synthesis of Ethyl 5-Bromo-1H-pyrazole-3-carboxylate

The halogenated intermediate is prepared by brominating ethyl 5-amino-1H-pyrazole-3-carboxylate. Diazotization with sodium nitrite and hydrobromic acid, followed by a Sandmeyer reaction, replaces the amino group with bromine:

Ethyl 5-amino-1H-pyrazole-3-carboxylateHBr, CuBrNaNO2Ethyl 5-bromo-1H-pyrazole-3-carboxylate\text{Ethyl 5-amino-1H-pyrazole-3-carboxylate} \xrightarrow[\text{HBr, CuBr}]{\text{NaNO}_2} \text{Ethyl 5-bromo-1H-pyrazole-3-carboxylate}

Yields typically range from 60–75% under optimized conditions.

Cross-Coupling with 3,4-Difluorophenylboronic Acid

The brominated pyrazole undergoes Suzuki-Miyaura coupling with 3,4-difluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃):

Ethyl 5-bromo-1H-pyrazole-3-carboxylate+3,4-Difluorophenylboronic acidK2CO3Pd(PPh3)4Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate\text{Ethyl 5-bromo-1H-pyrazole-3-carboxylate} + \text{3,4-Difluorophenylboronic acid} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd(PPh}3\text{)}4} \text{this compound}

Reaction Conditions :

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90–100°C

  • Yield : 50–65%

Beckmann Rearrangement of Oxime Derivatives

A less common but viable route involves the Beckmann rearrangement of an oxime intermediate derived from a β-keto ester.

Oxime Formation and Rearrangement

Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate is treated with hydroxylamine to form the corresponding oxime. Under acidic conditions (e.g., H₂SO₄), the oxime undergoes Beckmann rearrangement, yielding a pyrazole derivative:

Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoateH2SO4NH2OHEthyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate\text{Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate} \xrightarrow[\text{H}2\text{SO}4]{\text{NH}_2\text{OH}} \text{this compound}

Challenges :

  • Requires strict control of reaction pH and temperature to avoid side products.

  • Yields are moderate (45–60%) compared to cyclocondensation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
CyclocondensationClaisen condensation, Hydrazine cyclization65–80%High regioselectivity, Minimal purificationRequires 3,4-difluoroacetophenone
Suzuki-MiyauraBromination, Cross-coupling50–65%Modular for diverse aryl groupsMulti-step, Palladium catalyst cost
Beckmann RearrangementOxime formation, Acidic rearrangement45–60%Applicable to sterically hindered substratesLower yields, Side reactions

Industrial-Scale Optimization

Industrial protocols emphasize cost efficiency and scalability. Continuous flow reactors are employed for the Claisen condensation step, reducing reaction times from hours to minutes. Green chemistry principles, such as using water as a co-solvent in Suzuki couplings, improve sustainability.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of the 3,4-difluorophenyl group appear as doublets (δ 7.2–7.8 ppm), while the pyrazole proton resonates as a singlet (δ 6.5–6.8 ppm).

  • IR : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (C=N).

  • Mass Spectrometry : Molecular ion peak at m/z 296 (M⁺) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to enhance efficacy and stability.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 5-(Aryl)-1H-pyrazole-3-carboxylate Derivatives

Compound Name Substituent (Position 5) Molecular Weight Melting Point (°C) Yield (%) Key Biological/Physical Notes References
This compound 3,4-difluorophenyl 252.22* N/A N/A Predicted enhanced lipophilicity -
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (3b) 4-chlorophenyl 250.68 94 72 Moderate antiproliferative activity
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (3c) 3,4-dimethoxyphenyl 298.31 177–179 78 Higher polarity due to methoxy groups
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-fluoro-4-methoxyphenyl 264.25 N/A N/A Balanced electronic effects
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 4-nitrophenyl 261.24 N/A N/A Strong electron-withdrawing nitro group
Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate 3,4-dimethylphenyl 244.29 N/A N/A Increased steric bulk

*Calculated based on molecular formula C₁₂H₁₀F₂N₂O₂.

Key Observations:

The 3,4-difluorophenyl group offers dual electron withdrawal, which may improve metabolic stability compared to mono-substituted analogs . Methoxy groups (e.g., in 3c) are electron-donating, increasing polarity and melting points (177–179°C vs. 94°C for 4-chlorophenyl analog) .

Lipophilicity and Bioavailability :

  • Fluorine substituents in the target compound likely increase lipophilicity (logP ~2.5–3.0), favoring membrane permeability. This contrasts with the hydrophilic 3,4-dimethoxyphenyl derivative (logP ~1.8) .

Synthetic Yields :

  • Yields for chloro- and methoxy-substituted analogs range from 72–78%, suggesting that the introduction of difluorophenyl groups may require optimized conditions due to the steric and electronic challenges of fluorine .

Physicochemical Properties

  • Melting Points : Electron-rich substituents (e.g., -OCH₃) correlate with higher melting points (177–179°C for 3c) compared to halogens (94°C for 4-chlorophenyl). The target compound’s melting point is expected to fall between these values due to moderate polarity from fluorine .
  • Solubility : The 3,4-difluorophenyl derivative is likely less water-soluble than methoxy analogs but more soluble than nitro-substituted derivatives .

Biological Activity

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to highlight its therapeutic potential.

  • Chemical Structure : this compound is characterized by a difluorophenyl group attached to a pyrazole ring, which influences its biological interactions and stability.
  • CAS Number : 1187635-57-9
  • Molecular Formula : C11_{11}H10_{10}F2_2N2_2O2_2

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The process involves the formation of a hydrazone intermediate, which subsequently cyclizes to form the pyrazole structure. Reaction conditions such as temperature and solvent can significantly affect yield and purity .

Anti-inflammatory Activity

Research indicates that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibit significant anti-inflammatory effects. In a study evaluating various pyrazole derivatives using a carrageenan-induced inflammation model in rats, certain analogues showed promising results in reducing edema .

  • Key Findings :
    • Compounds with similar structures demonstrated IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac.
    • The presence of the difluorophenyl group may enhance the compound's potency by improving binding affinity to inflammatory mediators.
CompoundIC50_{50} (μg/mL)Control (Diclofenac)
This compoundNot specified54.65

Anticancer Activity

This compound has shown potential in anticancer applications. Pyrazole derivatives have been reported to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. Studies have indicated that modifications to the pyrazole scaffold can enhance antiproliferative activity .

  • Case Studies :
    • In vitro studies demonstrated that compounds containing the pyrazole structure could inhibit cell proliferation in multiple cancer types.
    • Specific analogues were identified as effective against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Binding : Interaction with specific receptors may lead to downstream effects that modulate inflammatory responses and tumor growth.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of 3,4-difluorophenylhydrazine with β-keto esters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate). Key parameters include temperature (130–135°C), solvent choice, and reaction time (3–12 hours). Elevated temperatures promote ring closure, while extended durations improve purity but risk side reactions. Post-synthesis purification via recrystallization or chromatography ensures ≥90% yield . Alternative methods involve microwave-assisted synthesis, reducing time and improving regioselectivity .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • NMR spectroscopy : Distinct peaks for aromatic protons (δ 7.6–7.8 ppm) and trifluoromethyl groups (δ -63 ppm in ¹⁹F NMR) .
  • X-ray crystallography : SHELX software refines crystal lattice parameters, resolving substituent positions and hydrogen bonding .
  • IR spectroscopy : Absorption bands for C=O (1700 cm⁻¹) and N-H (3200 cm⁻¹) confirm functional groups .

Q. What are the primary biological activities reported for this compound?

Pyrazole derivatives exhibit:

  • Anti-inflammatory activity : Inhibition of cyclooxygenase-2 (COX-2) in carrageenan-induced rat paw edema models (e.g., 75% inhibition for analogs with 3,4-dimethoxyphenyl substituents) .
  • Antidiabetic potential : α-amylase inhibition (IC₅₀ ~25 µM) via competitive binding to catalytic sites .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact pharmacological activity?

Fluorine atoms enhance metabolic stability and lipophilicity, improving membrane permeability. For example:

  • 3,4-Difluorophenyl substituents increase COX-2 selectivity over COX-1 (ratio >10:1) .
  • Trifluoromethyl groups amplify electron-withdrawing effects, stabilizing enzyme-inhibitor complexes . SAR studies show that para-substitutions on the phenyl ring optimize steric compatibility with target binding pockets .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies arise from bioavailability or metabolic differences. Strategies include:

  • Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂) and bioavailability via LC-MS.
  • Prodrug design : Ester hydrolysis to active carboxylic acids improves solubility .
  • In silico modeling : Molecular dynamics simulations predict metabolic pathways (e.g., cytochrome P450 interactions) .

Q. How can crystallographic data (e.g., SHELX refinements) inform drug design?

SHELXL refines high-resolution X-ray structures to map:

  • Hydrogen-bond networks : Critical for stabilizing ligand-receptor interactions (e.g., pyrazole NH with Asp384 in α-amylase) .
  • Torsion angles : Substituent orientation impacts binding affinity. For example, dihedral angles >30° reduce COX-2 inhibition .

Key Methodological Considerations

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., ELISA for COX-2 vs. Western blot).
  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst) .
  • Safety Protocols : Follow OSHA guidelines for handling fluorinated intermediates (e.g., PPE for corrosive byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.